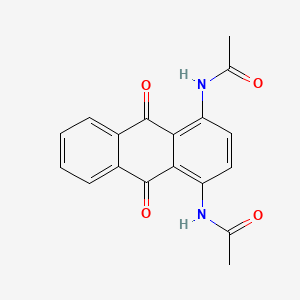
1,4-Diacetamidoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diacetamidoanthraquinone is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60604. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
DAAQ and its derivatives have shown promising anticancer properties. Research indicates that anthraquinone compounds can induce apoptosis in cancer cells by interacting with specific DNA structures, such as G-quadruplexes. For instance, studies have demonstrated that DAAQ derivatives can bind to telomeric G-quadruplexes, leading to oxidative stress and subsequent cell death in malignant cells .
Case Study: G-Quadruplex Binding
- Objective : Investigate the binding affinity of DAAQ derivatives to G-quadruplex DNA.
- Methods : Biophysical studies assessed the interaction between DAAQ derivatives and G-quadruplex structures.
- Findings : DAAQ derivatives exhibited significant binding affinities, promoting thermal stabilization of the G-quadruplex and inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Carbonic Anhydrase Inhibition
DAAQ derivatives have been designed as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer progression. Recent studies synthesized novel anthraquinone-based sulfonamide derivatives that showed effective inhibition of tumor-associated CA isoforms .
Table 1: Inhibitory Activity of DAAQ Derivatives Against Carbonic Anhydrases
| Compound | hCA II Inhibition (%) | hCA IX Inhibition (%) |
|---|---|---|
| 6a | 85 | 90 |
| 6b | 78 | 88 |
| 6c | 80 | 85 |
Dyeing Agents
DAAQ is utilized in the textile industry as a dyeing agent due to its vibrant color properties. Anthraquinone dyes are known for their excellent lightfastness and stability, making them suitable for various applications in fabric dyeing .
Case Study: Textile Dyeing
- Objective : Evaluate the effectiveness of DAAQ as a dyeing agent.
- Methods : Fabrics were dyed using DAAQ under controlled conditions.
- Findings : Fabrics dyed with DAAQ exhibited high color retention and resistance to fading under UV light exposure.
Energy Storage Applications
Recent advancements have explored the use of DAAQ derivatives in energy storage systems, particularly in redox flow batteries. The unique electrochemical properties of DAAQ allow it to function effectively as a redox-active material, enabling efficient energy storage and conversion .
Table 2: Electrochemical Properties of DAAQ Derivatives
| Compound | Oxidation States | Electrochemical Stability (V) |
|---|---|---|
| 1,4-Diaminoanthraquinone | 5 | Up to +0.74 |
| 1,4-Diacetamidoanthraquinone | 4 | Up to +0.25 |
Propiedades
Número CAS |
6534-28-7 |
|---|---|
Fórmula molecular |
C18H14N2O4 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
N-(4-acetamido-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-9(21)19-13-7-8-14(20-10(2)22)16-15(13)17(23)11-5-3-4-6-12(11)18(16)24/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
KPHHXNVVLVNAMV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=C(C=C1)NC(=O)C)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(=O)NC1=C2C(=C(C=C1)NC(=O)C)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
6534-28-7 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















